Cas no 2138553-79-2 (2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid)

2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid is a quinazoline-based compound featuring a chloro-substituted aromatic ring and a thioether-linked acetic acid moiety. This structure imparts reactivity suitable for further functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry. The chloro group enhances electrophilic substitution potential, while the isobutyl side chain may influence lipophilicity and binding affinity in target interactions. The sulfanylacetic acid group offers a handle for conjugation or derivatization. Its well-defined molecular architecture supports applications in drug discovery, particularly in developing enzyme inhibitors or receptor modulators. The compound's purity and stability ensure reliable performance in synthetic workflows.
2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid structure
2138553-79-2 structure
Product Name:2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid
CAS No:2138553-79-2
MF:C14H15ClN2O2S
MW:310.799101114273
CID:5905577
PubChem ID:165499177
Update Time:2025-06-08

2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1153435
    • 2138553-79-2
    • 2-{[6-chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid
    • 2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid
    • Inchi: 1S/C14H15ClN2O2S/c1-8(2)5-12-16-11-4-3-9(15)6-10(11)14(17-12)20-7-13(18)19/h3-4,6,8H,5,7H2,1-2H3,(H,18,19)
    • InChI Key: BWJGXQKDLUACCQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=NC(CC(C)C)=N2)SCC(=O)O

Computed Properties

  • Exact Mass: 310.0542766g/mol
  • Monoisotopic Mass: 310.0542766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 88.4Ų

2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1153435-1.0g
2-{[6-chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid
2138553-79-2
1g
$0.0 2023-06-09

2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid Related Literature

Additional information on 2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid

Comprehensive Overview of 2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138553-79-2)

2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138553-79-2) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the class of sulfanyl acetic acid derivatives, which are known for their versatility in drug design and medicinal chemistry. The presence of a chloro substituent at the 6-position and a 2-methylpropyl group at the 2-position of the quinazoline ring enhances its reactivity and binding affinity, making it a promising candidate for further study.

In recent years, the scientific community has shown growing interest in quinazoline-based compounds, particularly those with sulfanyl linkages, due to their potential in targeting enzymes and receptors involved in various biological pathways. The 2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid structure is particularly intriguing because of its ability to act as a Michael acceptor, a feature that is often exploited in the development of covalent inhibitors. This property aligns with current trends in drug discovery, where covalent inhibitors are increasingly being explored for their selectivity and prolonged therapeutic effects.

The compound's CAS No. 2138553-79-2 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory filings. Researchers and industry professionals frequently search for this CAS number to access detailed spectroscopic data, solubility profiles, and safety information. The inclusion of a chloro group and a 2-methylpropyl side chain in the molecule also raises questions about its metabolic stability and pharmacokinetic properties, topics that are highly relevant in modern drug development.

One of the most frequently asked questions about 2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid revolves around its synthetic accessibility. The compound can be synthesized via a multi-step process involving the condensation of 6-chloro-2-(2-methylpropyl)quinazolin-4(3H)-one with mercaptoacetic acid under controlled conditions. This synthetic route is often optimized to improve yield and purity, which are critical for its application in high-throughput screening and preclinical studies.

Another area of interest is the compound's potential role in addressing antibiotic resistance, a global health crisis. Given the structural similarity of quinazoline derivatives to known antimicrobial agents, researchers are investigating whether 2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid exhibits activity against resistant bacterial strains. Preliminary studies suggest that the sulfanyl acetic acid moiety may enhance membrane permeability, a desirable trait in combating multidrug-resistant pathogens.

From a commercial perspective, the demand for CAS No. 2138553-79-2 is driven by its utility in high-value research and custom synthesis projects. Suppliers and contract research organizations (CROs) often list this compound in their catalogs, highlighting its availability in milligram to gram quantities. The compound's stability under standard storage conditions (typically at -20°C in a desiccated environment) further adds to its appeal for long-term research endeavors.

In conclusion, 2-{[6-Chloro-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138553-79-2) represents a fascinating intersection of medicinal chemistry and drug discovery. Its structural features, synthetic accessibility, and potential applications in addressing contemporary challenges like antibiotic resistance make it a compound worth watching in the coming years. As research progresses, we can expect more insights into its mechanistic pathways and therapeutic potential, solidifying its place in the ever-evolving landscape of pharmaceutical sciences.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.